Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride
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Overview
Description
Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride is a chemical compound with the molecular formula C9H18N2O2.2ClH. It is a piperidine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality and quantity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)piperidine: A similar compound with a slightly different structure, used in similar applications.
Methyl piperidine-4-carboxylate: Another related compound with different functional groups, used in organic synthesis.
Uniqueness
Methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where specific reactivity and activity profiles are required .
Properties
IUPAC Name |
methyl 1-(2-aminoethyl)piperidine-4-carboxylate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.2ClH/c1-13-9(12)8-2-5-11(6-3-8)7-4-10;;/h8H,2-7,10H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLIGAYQLCCRCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138513-97-8 |
Source
|
Record name | methyl 1-(2-aminoethyl)piperidine-4-carboxylate dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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